molecular formula C4H8N2O2S B8067959 (3-nitroso-1,3-thiazolidin-2-yl)methanol CAS No. 92134-93-5

(3-nitroso-1,3-thiazolidin-2-yl)methanol

Cat. No.: B8067959
CAS No.: 92134-93-5
M. Wt: 148.19 g/mol
InChI Key: ITBDROATCZHGRZ-UHFFFAOYSA-N
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Description

(3-nitroso-1,3-thiazolidin-2-yl)methanol is a compound that belongs to the class of N-nitrosamines, which are known for their potential carcinogenic properties. This compound is often found in various cured and smoked meats, fish, and cheese . It has a molecular formula of C4H8N2O2S and a molecular weight of 148.184 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-nitroso-1,3-thiazolidin-2-yl)methanol can be synthesized through the nitrosation of thiazolidine derivatives. The reaction typically involves the use of nitrosating agents such as sodium nitrite in acidic conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-nitroso-1,3-thiazolidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-nitroso-1,3-thiazolidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-nitroso-1,3-thiazolidin-2-yl)methanol involves its nitrosation activity. The compound can react with secondary amines to form N-nitrosamines, which are known carcinogens. The nitrosation process is facilitated by acidic conditions and the presence of nitrosating agents. The molecular targets include DNA, where the nitrosamines can cause mutations leading to cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-nitroso-1,3-thiazolidin-2-yl)methanol is unique due to its specific structure, which includes both a hydroxymethyl group and a nitroso group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for studying nitrosation processes and their effects .

Properties

IUPAC Name

(3-nitroso-1,3-thiazolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBDROATCZHGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1N=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919356
Record name (3-Nitroso-1,3-thiazolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92134-93-5
Record name 2-Hydroxymethyl-N-nitrosothiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Nitroso-1,3-thiazolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYMETHYL-N-NITROSOTHIAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H65BYW9AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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